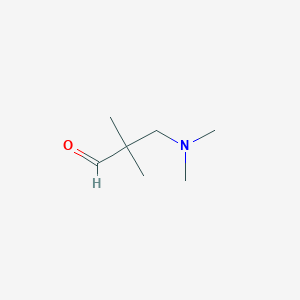

3-(Dimethylamino)-2,2-dimethylpropanal

Description

Properties

IUPAC Name |

3-(dimethylamino)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,6-9)5-8(3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUOVICEZDPRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065891 | |

| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-14-6 | |

| Record name | 3-Dimethylamino-2,2-dimethylpropionaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15451-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-3-(DIMETHYLAMINO)PROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK95NYV0IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal

This document provides a comprehensive technical overview of 3-(Dimethylamino)-2,2-dimethylpropanal (CAS No. 15451-14-6), a versatile bifunctional molecule of interest to researchers and professionals in organic synthesis and drug development. This guide moves beyond a simple recitation of properties to offer practical insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Introduction and Strategic Overview

3-(Dimethylamino)-2,2-dimethylpropanal is an organic compound characterized by the presence of both a sterically hindered aldehyde and a tertiary amine.[1] This unique combination makes it a valuable building block. The gem-dimethyl group adjacent to the aldehyde provides significant steric shielding, influencing the stereochemical and regiochemical outcomes of reactions at the carbonyl group. The tertiary amine function introduces basicity and can act as an internal catalyst or a directing group in complex synthetic transformations.[1] Its utility is primarily seen in the construction of nitrogen-containing heterocyclic systems and as a precursor for specialized ligands and pharmaceutical intermediates.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of 3-(Dimethylamino)-2,2-dimethylpropanal are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15451-14-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₅NO | [1][2][3][6] |

| Molecular Weight | 129.20 g/mol | [3][6] |

| IUPAC Name | 3-(dimethylamino)-2,2-dimethylpropanal | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 142-144 °C (415-417 K) | [7] |

| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |

| InChI Key | NYUOVICEZDPRBR-UHFFFAOYSA-N | [2][3][6] |

Spectroscopic Profile

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.5-9.7 ppm), a singlet for the six protons of the N-methyl groups (~2.2 ppm), a singlet for the methylene protons adjacent to the amine (~2.3 ppm), and a singlet for the six protons of the gem-dimethyl group (~1.1 ppm).

-

¹³C NMR: Key resonances would be observed for the aldehyde carbonyl (~200-205 ppm), the quaternary carbon (~45-50 ppm), the methylene carbon (~65-70 ppm), and the N-methyl carbons (~45 ppm).

-

IR Spectroscopy: The most prominent peak would be the strong C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. C-H stretching and bending vibrations would also be present.[8]

-

Mass Spectrometry: The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for identification.[6]

Synthesis and Purification

The most direct and industrially scalable synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal is a one-pot reaction analogous to the Mannich reaction.[9] This process involves the condensation of isobutyraldehyde, dimethylamine, and formaldehyde.

Reaction Mechanism: A Probable Pathway

The reaction proceeds through the initial formation of the Eschenmoser's salt precursor, dimethylmethyleneammonium ion, from dimethylamine and formaldehyde. Concurrently, isobutyraldehyde forms an enolate under basic conditions. The enolate then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond, yielding the final product after workup. The steric hindrance of isobutyraldehyde's enolate favors this pathway over self-condensation.

}

Synthesis workflow for 3-(Dimethylamino)-2,2-dimethylpropanal.

Detailed Experimental Protocol

This protocol is an illustrative procedure based on the process described in patent literature.[9] All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Vessel Preparation: To a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add isobutyraldehyde.

-

Reagent Premixing: In a separate vessel, carefully combine an aqueous solution of dimethylamine and an aqueous solution of formaldehyde. Adjust the pH of this solution to between 9 and 11 using a suitable base (e.g., NaOH).

-

Reaction Execution: Slowly add the dimethylamine/formaldehyde solution to the stirred isobutyraldehyde in the reactor.

-

Thermal Conditions: After the addition is complete, heat the sealed reactor to 80-120 °C. A pressure of 1.5 to 4 bar will develop. Maintain this temperature with vigorous stirring for 1 to 6 hours.[9]

-

Reaction Quench & Workup: Cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. An aqueous phase and an organic phase will form. Separate the two layers.

-

Isolation & Purification: Isolate the organic phase, which contains the desired product. For high purity, subject the organic phase to fractional distillation under reduced pressure. A product with approximately 98% purity can be obtained.[9]

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde is an electrophile, while the tertiary amine is a nucleophile and a base.

Key Reactions of the Aldehyde Moiety:

-

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine via reductive amination, extending the molecular scaffold.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for carbon chain extension.

-

Aldol and Related Condensations: As an electrophile, it can react with enolates or other carbon nucleophiles, though the gem-dimethyl groups impose significant steric constraints that can be exploited for selectivity.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, providing access to a different set of functionalities.

Role in Pharmaceutical Synthesis

While this specific molecule is not a widely cited intermediate in mainstream drug synthesis, its structural motifs are relevant. For instance, related structures are used as building blocks for Spleen Tyrosine Kinase (SYK) inhibitors, which are investigated for treating autoimmune diseases and cancers.[10] The neopentyl core with a tethered amine is a common feature in medicinal chemistry for tuning solubility and pharmacokinetic properties.

}

Key reactivity pathways for 3-(Dimethylamino)-2,2-dimethylpropanal.

Analytical Methods

For quality control and reaction monitoring, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A reverse-phase (RP) method can be employed for analysis.[4]

Illustrative HPLC Method

-

Column: Newcrom R1 or equivalent C18 column.[4]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier. For standard detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted.[4]

-

Detection: UV detection (e.g., at 210 nm) or MS.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are mandatory.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11][12]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11][12]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.[11][12]

Handling and Storage Recommendations

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[13]

-

Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and a lab coat. For nuisance exposures, a particle respirator may be necessary.[11][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13]

-

Spills: In case of a spill, absorb the liquid with an inert material and place it in a suitable container for disposal. Ventilate the area and wash the spill site.[13]

Conclusion

3-(Dimethylamino)-2,2-dimethylpropanal is a structurally interesting and synthetically useful building block. Its efficient one-pot synthesis and the dual functionality offered by the sterically hindered aldehyde and the tertiary amine make it a valuable intermediate for constructing complex molecular architectures. While its direct application in late-stage drug development is not extensively documented in public literature, its potential for creating novel scaffolds for medicinal chemistry and materials science remains significant. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and utilize this versatile compound in their synthetic endeavors.

References

- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (EP0046288A1).

-

AB152300 | CAS 15451-14-6. abcr Gute Chemie. [Link]

-

Safety Data Sheet - 3-Dimethylamino-2,2-dimethylpropionaldehyde. Angene Chemical. [Link]

-

3-Dimethylamino-2,2-dimethylpropionaldehyde. NIST WebBook. [Link]

-

3-Dimethylamino-2,2-dimethylpropionaldehyde IR Spectrum. NIST WebBook. [Link]

-

2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921. PubChem, National Center for Biotechnology Information. [Link]

-

Propanal, 3-(dimethylamino)-2,2-dimethyl-. SIELC Technologies. [Link]

-

3-Dimethylamino-2,2-dimethylpropionaldehyde Phase change data. NIST WebBook. [Link]

-

Separation of Propanal, 3-(dimethylamino)-2,2-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

- 1. CAS 15451-14-6: 3-Dimethylamino-2,2-dimethylpropionaldehyde [cymitquimica.com]

- 2. 3-(Dimethylamino)-2,2-dimethylpropanal | 15451-14-6 [sigmaaldrich.com]

- 3. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]

- 5. scbt.com [scbt.com]

- 6. 3-Dimethylamino-2,2-dimethylpropionaldehyde [webbook.nist.gov]

- 7. 3-Dimethylamino-2,2-dimethylpropionaldehyde [webbook.nist.gov]

- 8. 3-Dimethylamino-2,2-dimethylpropionaldehyde [webbook.nist.gov]

- 9. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 10. 3-DIMETHYLAMINO-2,2-DIMETHYLPROPIONALDEHYDE | 15451-14-6 [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

- 12. AB152300 | CAS 15451-14-6 – abcr Gute Chemie [abcr.com]

- 13. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

An In-Depth Technical Guide to the Chemical Properties of 3-(Dimethylamino)-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Dimethylamino)-2,2-dimethylpropanal (CAS No. 15451-14-6), a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this compound's chemistry, tailored for professionals in the field.

Core Molecular Characteristics

3-(Dimethylamino)-2,2-dimethylpropanal, also known as (Dimethylamino)pivalaldehyde, possesses a unique structural architecture combining a sterically hindered aldehyde with a tertiary amine. This arrangement of functional groups dictates its chemical behavior and renders it a valuable intermediate in the synthesis of complex molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Dimethylamino)-2,2-dimethylpropanal is presented in Table 1. These properties are essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| IUPAC Name | 3-(dimethylamino)-2,2-dimethylpropanal | PubChem[1] |

| CAS Number | 15451-14-6 | PubChem[1] |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | Not experimentally determined in available literature | - |

| LogP (Octanol/Water Partition Coefficient) | 0.6 (Computed) | PubChem[1] |

Synthesis and Mechanistic Insights

The primary and most industrially relevant method for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal is the Mannich reaction. This three-component condensation reaction offers an efficient route to this β-amino aldehyde.

The Mannich Reaction: A Powerful C-C Bond Forming Tool

The synthesis involves the reaction of isobutyraldehyde, formaldehyde, and dimethylamine.[2][3] This reaction is typically performed under basic conditions (pH 9-11) at elevated temperatures (80-120 °C), often in a pressure vessel.[2][3] The selection of basic conditions is a key process parameter, as it avoids the disadvantages associated with acidic media on an industrial scale.[2]

Experimental Protocol: Synthesis via the Mannich Reaction

-

Reactant Charging: Isobutyraldehyde, an aqueous solution of formaldehyde (or paraformaldehyde), and dimethylamine are charged into a suitable pressure-rated reactor. The reactants are typically used in near-equimolar ratios, although a slight excess of dimethylamine can be employed.[3]

-

pH Adjustment: The pH of the reaction mixture is adjusted to the 9-11 range using a suitable base.

-

Reaction Conditions: The mixture is heated to 80-120 °C with stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC). Reaction times typically range from 1 to 6 hours.[3]

-

Workup and Purification: Upon completion, the reaction mixture is cooled. If an aqueous formaldehyde solution was used, an organic and an aqueous phase will form. The phases are separated, and the organic layer containing the product is isolated. The crude product can then be purified by distillation to achieve high purity (e-g., ~98%).[3]

Mechanistic Pathway of the Mannich Reaction

The mechanism of the Mannich reaction is a well-established cascade of events involving the formation of a key electrophilic species, the Eschenmoser salt precursor, which is an iminium ion.

Figure 1: Mechanism of the Mannich reaction for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal.

The causality behind this experimental choice is rooted in the dual nature of the reactants. Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal, which then dehydrates to the electrophilic iminium ion. Isobutyraldehyde, under the reaction conditions, forms an enol or enolate, which serves as the carbon nucleophile, attacking the iminium ion to form the final product.

Spectroscopic Characterization

Thorough characterization of 3-(Dimethylamino)-2,2-dimethylpropanal is crucial for confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Dimethylamino)-2,2-dimethylpropanal provides key information about its functional groups. The spectrum is characterized by:

-

C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

-

A strong carbonyl (C=O) stretching vibration characteristic of an aldehyde, typically in the range of 1720-1740 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region.

The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-(Dimethylamino)-2,2-dimethylpropanal will exhibit a molecular ion peak (M⁺) at m/z = 129, corresponding to its molecular weight. Key fragmentation pathways would involve cleavage alpha to the nitrogen and the carbonyl group. The mass spectrum is also available for review in the NIST Chemistry WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Signals:

-

A singlet for the aldehydic proton (-CHO).

-

A singlet for the methylene protons (-CH₂-N).

-

A singlet for the six protons of the two methyl groups on the dimethylamino moiety (-N(CH₃)₂).

-

A singlet for the six protons of the two geminal methyl groups (-C(CH₃)₂).

Predicted ¹³C NMR Signals:

-

A signal for the aldehydic carbonyl carbon.

-

A signal for the quaternary carbon.

-

A signal for the methylene carbon attached to the nitrogen.

-

A signal for the methyl carbons of the dimethylamino group.

-

A signal for the geminal methyl carbons.

For reference, the ¹H and ¹³C NMR spectra of the related compound, 3-dimethylamino-2,2-dimethyl-1-propanol, are available and can provide some insight into the expected chemical shifts of the alkyl backbone.[5][6]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 3-(Dimethylamino)-2,2-dimethylpropanal makes it a versatile reagent in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of classical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol, 3-(dimethylamino)-2,2-dimethyl-1-propanol.

-

Reductive amination to form diamines.

-

Wittig olefination to form alkenes.

-

Aldol and related condensation reactions.

Reactions Involving the Dimethylamino Group

The tertiary amine can act as a nucleophile or a base. It can also be quaternized by reaction with alkyl halides to form quaternary ammonium salts. These salts can then serve as leaving groups in elimination reactions.

Application in Heterocyclic Synthesis

β-Amino aldehydes are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[2] While specific examples for 3-(Dimethylamino)-2,2-dimethylpropanal are not extensively documented in readily accessible literature, its structural motif suggests its potential in the synthesis of:

-

Pyridines and Quinolines: Through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

-

Pyrimidines: By reaction with ureas or thioureas.

-

Other N-heterocycles: Serving as a three-carbon building block in various cyclization strategies.

The general utility of β-amino carbonyl compounds as precursors to heterocycles is well-established.

Figure 2: Potential applications of 3-(Dimethylamino)-2,2-dimethylpropanal in heterocyclic synthesis.

Safety and Handling

3-(Dimethylamino)-2,2-dimethylpropanal is classified as a hazardous substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-(Dimethylamino)-2,2-dimethylpropanal is a valuable and versatile chemical intermediate. Its efficient synthesis via the Mannich reaction and the presence of two distinct reactive functional groups make it an attractive building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

-

National Institute of Standards and Technology. (n.d.). 3-Dimethylamino-2,2-dimethylpropionaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(diethylamino)-2,2-dimethylpropanal (C9H19NO). Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(diethylamino)-2,2-dimethyl-1-propanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-DIMETHYLAMINOPROPENAL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tetrakis(dimethylamino)allene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(Dimethylamino)pyrimidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Dimethylpropanal - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Retrieved from [Link]

- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

Sources

- 1. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 4. 3-Dimethylamino-2,2-dimethylpropionaldehyde [webbook.nist.gov]

- 5. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 1H NMR spectrum [chemicalbook.com]

- 6. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR spectrum [chemicalbook.com]

3-(Dimethylamino)-2,2-dimethylpropanal synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal

Authored by: A Senior Application Scientist

Abstract

3-(Dimethylamino)-2,2-dimethylpropanal, a bifunctional aminoaldehyde, is a pivotal intermediate in the synthesis of a diverse array of fine chemicals and active pharmaceutical ingredients.[1][2] Its unique neopentyl structure, featuring a sterically hindered aldehyde and a tertiary amino group, makes it a valuable building block for creating complex molecular architectures.[2][3] This guide provides a comprehensive exploration of the predominant industrial synthesis pathway for this compound: the Mannich reaction. We will dissect the underlying chemical principles, detail an optimized experimental protocol, and discuss the critical process parameters that govern reaction efficiency and product purity. This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.

The Core Synthesis Pathway: An Optimized Mannich Reaction

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal is most effectively achieved via a three-component Mannich reaction.[4] This reaction involves the aminoalkylation of an acidic proton located on an α-carbon of a carbonyl compound. In this specific synthesis, isobutyraldehyde serves as the enolizable carbonyl compound, which reacts with formaldehyde and dimethylamine to yield the target product.[1]

Historically, the Mannich reaction was conducted in acidic media, often by using the hydrochloride salt of the amine.[2][5] However, this approach is fraught with challenges on an industrial scale. Acidic conditions promote the trimerization of isobutyraldehyde into 2,4,6-triisopropyl-1,3,5-trioxane, significantly reducing the yield of the desired aminoaldehyde.[2] Furthermore, the use of acids like HCl necessitates corrosion-resistant reactors and involves a complex, costly work-up to liberate the free amine from its salt form.[2]

Modern advancements have led to a more efficient process conducted under alkaline conditions. It has been discovered that carrying out the reaction at a pH between 9 and 11 circumvents the disadvantages of the acidic route, providing a more direct and higher-yielding pathway to 3-(Dimethylamino)-2,2-dimethylpropanal.[1][5][6]

Reaction Mechanism

The reaction proceeds through two primary stages:

-

Formation of the Eschenmoser-type salt (Iminium Ion): Dimethylamine, a secondary amine, reacts with formaldehyde (a non-enolizable aldehyde) to form a highly electrophilic dimethylaminium ion. This step is rapid and crucial for the subsequent C-C bond formation.[7]

-

Nucleophilic Attack: Isobutyraldehyde, under the influence of the basic reaction medium, forms an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and, after workup, yields the final 3-(Dimethylamino)-2,2-dimethylpropanal product.[7]

The diagram below illustrates this synthetic pathway.

Critical Process Parameters and Optimization

The success of this synthesis hinges on the precise control of several key parameters.

-

pH Control: Maintaining a pH range of 9 to 11 is the most critical factor.[1][5] This basic environment facilitates the formation of the isobutyraldehyde enolate while preventing the acid-catalyzed side reactions.

-

Temperature: The reaction is typically conducted at elevated temperatures, between 80°C and 120°C.[3][6] This temperature range ensures a sufficient reaction rate. The reaction is often performed in a pressurized vessel to prevent the loss of volatile reactants like dimethylamine.[1][6]

-

Reaction Time: Depending on the temperature and scale, the reaction time can vary. In batch processes, this typically ranges from 1 to 6 hours, while continuous flow processes can achieve completion with residence times of 0.5 to 3 hours.[5][6]

-

Stoichiometry: The starting materials are generally used in stoichiometric molar ratios. An excess of dimethylamine is not detrimental to the reaction and can be employed.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the target compound and its synthesis.

| Parameter | Value | Reference(s) |

| Compound Properties | ||

| CAS Number | 15451-14-6 | [8][9] |

| Molecular Formula | C₇H₁₅NO | [9][10] |

| Molecular Weight | 129.20 g/mol | [10] |

| Optimized Reaction Conditions | ||

| pH | 9 - 11 | [1][5][6] |

| Temperature | 80 - 120 °C | [1][3][6] |

| Pressure | 1.5 - 4 bar (for batch process) | [6] |

| Reaction Time (Batch) | 1 - 6 hours | [6] |

| Process Outcome | ||

| Selectivity | ~84% of theoretical | [5] |

| Purity (Post-Distillation) | ~98% | [5] |

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a batch synthesis process adapted from established industrial methods.[1][5][6]

Safety Precaution: This reaction involves flammable liquids, corrosive materials, and should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. The reaction is exothermic and generates pressure; a pressure-rated reaction vessel is required.

Materials:

-

Isobutyraldehyde (≥99%)

-

Aqueous Dimethylamine solution (e.g., 40 wt. %)

-

Aqueous Formaldehyde solution (e.g., 37 wt. %)

-

Sodium Hydroxide solution (for pH adjustment)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

-

Pressure-rated glass reactor or stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet ports.

-

Heating mantle with temperature controller.

-

Separatory funnel.

-

Distillation apparatus (for purification).

Procedure:

-

Charging the Reactor: In the pressure reactor, charge isobutyraldehyde (1.0 mol).

-

Reactant Addition: While stirring, add the aqueous formaldehyde solution (1.0 mol).

-

pH Adjustment: Slowly add the aqueous dimethylamine solution (1.0 to 1.1 mol). Monitor the pH of the mixture and adjust to between 9 and 11 using a suitable base like sodium hydroxide solution, if necessary.

-

Reaction: Seal the reactor. Begin stirring and heat the mixture to the target temperature (e.g., 100°C). A pressure of 1.5 to 4 bar will develop.[6]

-

Monitoring: Maintain the temperature and stirring for 3-5 hours. The reaction progress can be monitored by techniques such as GC-MS if the reactor setup allows for safe sampling.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Once cooled, carefully vent the reactor to release any residual pressure.

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Two distinct phases, an organic and an aqueous layer, will be present.[5]

-

Isolation: Separate the upper organic layer, which contains the crude product. The aqueous layer can be extracted with a suitable solvent (e.g., methyl tert-butyl ether) to recover any dissolved product, and the organic extracts combined.

-

Drying: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent. The crude product can be purified by fractional distillation under reduced pressure to yield 3-(Dimethylamino)-2,2-dimethylpropanal as a clear liquid with a purity of approximately 98%.[5]

Characterization

The identity and purity of the synthesized product can be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier can be used for purity analysis.[8]

Conclusion

The alkaline-mediated Mannich reaction represents a robust, efficient, and industrially viable pathway for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal. By moving away from problematic acidic conditions, this process offers high selectivity and purity, minimizing byproduct formation and simplifying product isolation. Careful control over pH and temperature are paramount to achieving optimal results. This guide provides the foundational knowledge and a practical framework for researchers and developers to successfully synthesize this important chemical intermediate.

References

-

Benchchem. 3-(Dimethylamino)propanal | RUO.

-

Biosynth. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | UAA05968.

-

Google Patents. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal.

-

Google Patents. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

Google Patents. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal.

-

Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

ChemicalBook. 3-DIMETHYLAMINO-2,2-DIMETHYLPROPIONALDEHYDE | 15451-14-6.

-

SIELC Technologies. Propanal, 3-(dimethylamino)-2,2-dimethyl-.

-

Organic Chemistry Portal. Mannich Reaction.

-

Wikipedia. Mannich reaction.

-

Santa Cruz Biotechnology. 3-(Dimethylamino)-2,2-dimethylpropanal | CAS 15451-14-6.

-

PubChemLite. 3-(diethylamino)-2,2-dimethylpropanal (C9H19NO).

-

PubChem. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921.

-

Sigma-Aldrich. 3-(dimethylamino)-2,2-dimethylpropanal | 15451-14-6.

Sources

- 1. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]

- 2. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Mannich Reaction [organic-chemistry.org]

- 5. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 6. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]

- 9. scbt.com [scbt.com]

- 10. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mannich reaction for 3-(Dimethylamino)-2,2-dimethylpropanal

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via the Mannich Reaction

Introduction

The Mannich reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction, involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, yields a β-amino carbonyl compound known as a "Mannich base."[2] These structures are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[3][4]

This guide provides a detailed technical overview of the synthesis of a specific Mannich base, 3-(Dimethylamino)-2,2-dimethylpropanal. This compound is a valuable building block in the production of specialty chemicals, including pharmaceuticals and agrochemicals.[5] We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical process parameters, and detail methods for product characterization. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this important transformation.

Reaction Overview

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal is achieved through the condensation of isobutyraldehyde (the active hydrogen compound), formaldehyde, and dimethylamine.

Overall Transformation: Isobutyraldehyde + Formaldehyde + Dimethylamine → 3-(Dimethylamino)-2,2-dimethylpropanal

This reaction is typically conducted under basic conditions (pH 9-11) at elevated temperatures (80-120°C) to achieve optimal yields and reaction rates, particularly on an industrial scale.[5][6]

Core Reaction Mechanism

The Mannich reaction proceeds through a two-stage mechanism: the formation of an electrophilic iminium ion, followed by the nucleophilic attack of an enolized carbonyl compound.[1][7]

-

Formation of the Eschenmoser-type Iminium Ion: The reaction initiates with the nucleophilic addition of dimethylamine to formaldehyde. This is followed by dehydration to form the highly electrophilic N,N-dimethylmethaniminium ion.[7][8] This cation is a key intermediate and is commercially available in a more stable form as Eschenmoser's salt.[9]

-

Enolization and Nucleophilic Attack: The active hydrogen compound, isobutyraldehyde, possesses an acidic α-hydrogen. Under the reaction conditions, it tautomerizes to its more nucleophilic enol form.[1][10] This enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and leading to the final β-amino aldehyde product after proton transfer.[7]

Detailed Experimental Protocol

This protocol is adapted from established industrial procedures which favor alkaline conditions to avoid drawbacks associated with acidic environments.[6]

Materials and Equipment:

-

High-pressure reaction vessel (e.g., Parr reactor) equipped with mechanical stirring, heating mantle, and temperature/pressure monitoring.

-

Standard laboratory glassware for workup.

-

Distillation apparatus.

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |

| Isobutyraldehyde | 72.11 | 1.0 | 72.1 g (89.0 mL) | The CH-acidic component. |

| Formaldehyde (37% aq. soln.) | 30.03 (as HCHO) | 1.1 | 89.3 g (89.3 mL) | Non-enolizable aldehyde. |

| Dimethylamine (40% aq. soln.) | 45.08 | 1.1 | 123.9 g (137.7 mL) | Secondary amine. |

| Sodium Hydroxide (10M aq.) | 40.00 | As needed | As needed | For pH adjustment. |

Procedure:

-

Reactor Charging: To a high-pressure reaction vessel, add the isobutyraldehyde and the 37% aqueous formaldehyde solution.

-

pH Adjustment: While stirring, slowly add the 40% aqueous dimethylamine solution. Monitor the pH of the mixture and carefully add 10M sodium hydroxide solution dropwise until the pH is stable between 9 and 11.

-

Reaction Execution: Seal the reactor. Begin vigorous stirring and heat the mixture to a target temperature of 80-120°C. The pressure inside the vessel will increase to approximately 1.5 to 4 bar.[6]

-

Monitoring: Maintain the reaction at the target temperature with continuous stirring for 1 to 6 hours. The reaction time is inversely proportional to the temperature; higher temperatures require shorter reaction times.[5] The reaction can be monitored by taking aliquots (if the reactor allows) and analyzing via GC or TLC.

-

Workup and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Purification: Transfer the reaction mixture to a distillation apparatus. The product, 3-(Dimethylamino)-2,2-dimethylpropanal, is purified by distillation under reduced pressure.

Critical Parameters and Process Optimization

The success of the Mannich reaction is highly dependent on the careful control of several parameters. The causality behind these choices is critical for maximizing yield and minimizing side reactions.

-

pH Control: While many classical Mannich reactions are run under acidic conditions to promote iminium ion formation, industrial-scale synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal has been shown to be more efficient at a pH of 9 to 11.[6] Alkaline conditions favor the formation of the enolate from isobutyraldehyde, increasing its nucleophilicity, while still allowing for sufficient formation of the iminium ion for the reaction to proceed.

-

Temperature and Pressure: The reaction is typically performed at elevated temperatures (80-120°C) to increase the reaction rate.[5] This necessitates the use of a sealed pressure vessel to prevent the loss of volatile reactants like formaldehyde and dimethylamine.

-

Reagent Stoichiometry: A slight excess of formaldehyde and dimethylamine is often used to ensure the complete conversion of the limiting isobutyraldehyde.

-

Side Reactions: The primary competing reaction is the self-aldol condensation of isobutyraldehyde.[10] The controlled, elevated temperature and specific pH range help to favor the Mannich pathway over the aldol pathway. Using pre-formed iminium salts, like Eschenmoser's salt, can also be a strategy to mitigate side reactions under milder conditions.[11]

Product Characterization

Confirmation of the final product structure and purity is essential. The following are expected analytical data for 3-(Dimethylamino)-2,2-dimethylpropanal.

| Analysis | Expected Results |

| Molecular Formula | C₇H₁₅NO[12] |

| Molecular Weight | 129.20 g/mol [12] |

| ¹H NMR (Predicted) | δ ~9.5 (s, 1H, -CHO), δ ~2.3 (s, 2H, -CH₂-N), δ ~2.2 (s, 6H, -N(CH₃)₂), δ ~1.0 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (Predicted) | δ ~205 (CHO), δ ~65 (CH₂N), δ ~50 (C(CH₃)₂), δ ~45 (N(CH₃)₂), δ ~22 (C(CH₃)₂) |

| IR Spectroscopy | Strong absorbance at ~1725 cm⁻¹ (C=O stretch of aldehyde), ~2720 cm⁻¹ (Aldehydic C-H stretch).[12] |

Conclusion

The Mannich reaction provides a direct and efficient route for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal from readily available starting materials. By understanding the core mechanism and carefully controlling critical parameters such as pH and temperature, researchers can achieve high yields of this versatile chemical intermediate. The protocol and optimization strategies detailed in this guide offer a robust framework for the successful implementation of this reaction in both laboratory and industrial settings, facilitating further research and development in medicinal and materials chemistry.

References

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

-

Gao, W., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. PMC - NIH. Available from: [Link]

-

Organic Chemistry. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Available from: [Link]

-

Chemistry Steps. Mannich Reaction. Available from: [Link]

-

Curly Arrow. (2007). The Mannich Reaction revisited. Available from: [Link]

-

ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on... Available from: [Link]

-

Wikipedia. Mannich reaction. Available from: [Link]

-

Wikipedia. Eschenmoser's salt. Available from: [Link]

-

YouTube. (2019). Eschenmoser's salt: Application of Mannich reaction (Part 3). Available from: [Link]

- Google Patents. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

ACS Publications. (2014). The Redox-Mannich Reaction. Organic Letters. Available from: [Link]

-

NROChemistry. Mannich Reaction. Available from: [Link]

-

ResearchGate. Optimization of three-component Mannich reaction conditions a. Available from: [Link]

-

ResearchGate. Three-component radical homo Mannich reaction. Available from: [Link]

-

PMC - NIH. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Available from: [Link]

-

ThaiScience. (2014). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available from: [Link]

-

SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]

-

YouTube. (2020). The Mannich Reaction. Available from: [Link]

-

PubMed. (1975). [The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)]. Available from: [Link]

-

OntoChem. (2024). Synthesis of mannich bases and screening for antimicrobial activity. Available from: [Link]

-

ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Available from: [Link]

-

ResearchGate. Optimization of the reaction conditions a. Available from: [Link]

-

NIST WebBook. 3-Dimethylamino-2,2-dimethylpropionaldehyde. Available from: [Link]

-

Scribd. Mannich Reaction | PDF. Available from: [Link]

-

Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

-

GSC Online Press. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]

-

Scholars Research Library. Synthesis and biological evaluation of some novel Mannich bases. Available from: [Link]

-

PMC. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Available from: [Link]

-

Taylor & Francis. (2022). Mannich bases – Knowledge and References. Available from: [Link]

-

SIELC Technologies. (2018). Propanal, 3-(dimethylamino)-2,2-dimethyl-. Available from: [Link]

-

PubChem - NIH. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646. Available from: [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 7. adichemistry.com [adichemistry.com]

- 8. youtube.com [youtube.com]

- 9. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Curly Arrow: The Mannich Reaction revisited [curlyarrow.blogspot.com]

- 12. 3-Dimethylamino-2,2-dimethylpropionaldehyde [webbook.nist.gov]

Isobutyraldehyde formaldehyde dimethylamine reaction

An In-Depth Technical Guide to the Mannich Reaction of Isobutyraldehyde, Formaldehyde, and Dimethylamine

Executive Summary

This technical guide provides a comprehensive analysis of the three-component condensation reaction between isobutyraldehyde, formaldehyde, and dimethylamine. This transformation, a specific application of the broader Mannich reaction, is a cornerstone process for the synthesis of 3-(dimethylamino)-2,2-dimethylpropanal, a valuable bifunctional building block.[1] This intermediate is pivotal in the production of a wide array of specialty chemicals, including pharmaceuticals, fungicides, and plant growth hormones.[1][2] This document delves into the core reaction mechanism, dissects critical process parameters that govern yield and purity, and presents a detailed experimental protocol reflective of modern industrial practices. A central theme is the critical influence of pH on the reaction's efficiency, contrasting traditional acidic methodologies with the superior, high-yield alkaline conditions that circumvent significant side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic transformation.

The Mannich Reaction: A Foundational Overview

The Mannich reaction is a fundamental carbon-carbon bond-forming process in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3][4] In its classic form, it is a three-component reaction comprising:

-

An active-hydrogen compound: A molecule with a proton that can be abstracted to form a nucleophilic enol or enolate. In this specific case, isobutyraldehyde serves this role, possessing an acidic α-hydrogen.[5]

-

A non-enolizable aldehyde: An aldehyde lacking α-hydrogens, which acts as the electrophile precursor. Formaldehyde is the archetypal reagent for this purpose due to its high reactivity.[5][6]

-

A primary or secondary amine: This component activates the non-enolizable aldehyde. Here, dimethylamine, a secondary amine, is utilized.[5]

The reaction culminates in the formation of a β-amino carbonyl compound, commonly referred to as a "Mannich base."[7][8] This motif is a synthetically versatile structure found in numerous natural products and pharmaceutical agents.[9]

Mechanistic Deep Dive: A Two-Stage Process

The mechanism of the Mannich reaction is best understood as a sequential, two-stage process. The reaction is typically catalyzed by either acid or base, which facilitates the formation of the key reactive intermediates.[5][9]

Stage 1: Formation of the Electrophilic Iminium Ion

The reaction initiates with the nucleophilic addition of the secondary amine, dimethylamine, to the highly electrophilic carbonyl carbon of formaldehyde.[6][10] This is followed by a dehydration step to generate a highly reactive electrophile: the N,N-dimethylmethyleneiminium ion .[5][6] This cation, the key intermediate that will be attacked by the nucleophile, is stabilized by resonance between an iminium and a carbocation form.[11] When prepared as a stable salt, such as the iodide salt, it is known as Eschenmoser's salt.[5][11]

Caption: Formation of the electrophilic N,N-dimethylmethyleneiminium ion.

Stage 2: Nucleophilic Attack by the Enolized Aldehyde

The second stage involves the active-hydrogen compound, isobutyraldehyde. In the presence of a catalyst (acid or base), isobutyraldehyde tautomerizes to its more nucleophilic enol (under acidic conditions) or enolate (under basic conditions) form.[3][7] This enolate then executes a nucleophilic attack on the electrophilic carbon of the pre-formed iminium ion.[6] This step forges the critical carbon-carbon bond and, after a final proton transfer step, yields the final product, 3-(dimethylamino)-2,2-dimethylpropanal.

Caption: The complete Mannich reaction pathway.

Critical Process Parameters & Optimization

While the mechanism provides a theoretical framework, the practical, high-yield synthesis of 3-(dimethylamino)-2,2-dimethylpropanal hinges on the precise control of key reaction parameters. The choice of pH, in particular, represents a critical optimization step that distinguishes laboratory-scale procedures from robust industrial manufacturing.

The Decisive Role of pH: Acidic vs. Alkaline Conditions

Historically, many Mannich reactions were conducted in acidic media, often by using the hydrochloride salt of the amine.[2][5] While acid effectively catalyzes the formation of the iminium ion, this approach has severe drawbacks for the isobutyraldehyde system.[12] In an acidic environment, isobutyraldehyde is prone to a significant side reaction: an acid-catalyzed trimerization to form 2,4,6-triisopropyl-1,3,5-trioxane.[2] This side reaction dramatically reduces the yield of the desired Mannich base and complicates purification.[2]

Groundbreaking process optimization has demonstrated that conducting the reaction under alkaline conditions (pH 9 to 11) is vastly superior.[1][12] This strategic shift offers several key advantages:

-

Suppression of Side Reactions: The base-catalyzed pathway avoids the conditions necessary for the trimerization of isobutyraldehyde, leading to significantly higher product yields and purity.

-

Enhanced Safety and Material Compatibility: It eliminates the need for strong acids like HCl, thereby allowing the use of standard industrial reactors without the requirement for expensive, corrosion-resistant alloys.[2]

-

Simplified Workup: The final product is formed as a free base rather than a salt, simplifying the isolation and purification process.[2]

Temperature and Pressure

The industrial synthesis of 3-(dimethylamino)-2,2-dimethylpropanal is typically performed at elevated temperatures, generally in the range of 80°C to 120°C .[1][12] To maintain the volatile reactants (like isobutyraldehyde) in the liquid phase at these temperatures and to ensure controlled reaction kinetics, the process is conducted under pressure in a suitable reaction vessel.[1] The reaction time is inversely dependent on the temperature, typically ranging from 1 to 6 hours.[1]

| Parameter | Optimized Range | Rationale & Field Insights |

| pH | 9 - 11 | Critical for Selectivity. Prevents acid-catalyzed trimerization of isobutyraldehyde, maximizing yield and simplifying purification.[2][12] |

| Temperature | 80 - 120 °C | Ensures a sufficient reaction rate for industrial throughput. The specific temperature is a trade-off between reaction speed and potential side reactions.[1][12] |

| Pressure | > 1 atm (Autogenous) | Maintained in a sealed pressure vessel to keep volatile reactants in the liquid phase at elevated temperatures.[1] |

| Reaction Time | 1 - 6 hours | Dependent on the selected temperature; higher temperatures lead to shorter reaction times.[1] |

Experimental Protocol: An Industrial Approach

The following protocol outlines a robust, scalable procedure for the synthesis of 3-(dimethylamino)-2,2-dimethylpropanal, reflecting the optimized alkaline conditions.

Materials:

-

Isobutyraldehyde

-

Formaldehyde (e.g., 37% aqueous solution)

-

Dimethylamine (e.g., 40% aqueous solution)

-

A suitable base for pH adjustment (e.g., NaOH or K₂CO₃)

-

Pressurizable, stirred reactor with temperature control

Step-by-Step Methodology:

-

Reactor Charging: The reaction vessel is charged with isobutyraldehyde, aqueous formaldehyde, and aqueous dimethylamine. The reagents are typically used in near-stoichiometric amounts.

-

pH Adjustment: The pH of the reaction mixture is carefully adjusted to fall within the optimal range of 9 to 11 using a suitable base.[12] This step is critical for ensuring high selectivity.

-

Pressurization and Heating: The reactor is sealed and the mixture is heated to the target temperature (e.g., 100°C). The pressure inside the vessel will rise due to the vapor pressure of the components (autogenous pressure).[1]

-

Reaction Execution: The mixture is stirred vigorously at the set temperature for the predetermined duration (e.g., 2-4 hours). The reaction progress can be monitored by techniques such as GC analysis of aliquots.

-

Cool-Down and Depressurization: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully vented.

-

Workup and Purification: The resulting mixture will typically form two phases. The organic phase, containing the product, is separated. The product, 3-(dimethylamino)-2,2-dimethylpropanal, can be purified by distillation under reduced pressure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. Mannich_reaction [chemeurope.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 12. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal as a Chemical Intermediate

Introduction: The Strategic Importance of a Versatile Amino Aldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 3-(Dimethylamino)-2,2-dimethylpropanal (DMDA), a bifunctional molecule featuring a sterically hindered neopentyl core, a reactive aldehyde, and a nucleophilic tertiary amine, has emerged as a valuable and versatile chemical intermediate. Its unique structural attributes make it a precursor for a wide array of complex molecular architectures.

This technical guide provides an in-depth exploration of 3-(Dimethylamino)-2,2-dimethylpropanal, offering a comprehensive overview of its synthesis, mechanistic underpinnings, physicochemical properties, and applications for researchers, scientists, and professionals in drug development. The protocols and insights presented herein are grounded in established chemical principles and industrial practices, providing a reliable resource for laboratory and process scale-up applications.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization.

| Property | Value | Reference |

| IUPAC Name | 3-(dimethylamino)-2,2-dimethylpropanal | [1] |

| CAS Number | 15451-14-6 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 82 °C @ 88 Torr | |

| Purity | >95% (typical) | [3] |

Safety and Handling:

3-(Dimethylamino)-2,2-dimethylpropanal is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal: The Mannich Reaction

The primary industrial and laboratory synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal is achieved through the Mannich reaction. This three-component condensation reaction involves isobutyraldehyde, formaldehyde, and dimethylamine.[4]

Reaction Mechanism: An Alkaline Advantage

The Mannich reaction can be catalyzed by either acid or base.[5] However, for the synthesis of DMDA, an alkaline medium (pH 9-11) is significantly advantageous, particularly on an industrial scale.[4][6] The acidic route is plagued by the trimerization of isobutyraldehyde to 2,4,6-triisopropyl-1,3,5-trioxane, which severely reduces the yield of the desired product.[7] The alkaline process circumvents this side reaction, leading to higher selectivity and purity.[6]

The reaction proceeds through the following key steps:

-

Formation of the Iminium Ion: In the alkaline medium, dimethylamine attacks the carbonyl carbon of formaldehyde, followed by dehydration, to form the highly electrophilic N,N-dimethylmethaniminium ion (also known as the Eschenmoser's salt precursor).

-

Enolate Formation: Isobutyraldehyde, in the presence of a base, forms an enolate at its α-carbon.

-

Nucleophilic Attack: The enolate of isobutyraldehyde acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and constitutes the core of the Mannich reaction.

-

Protonation: The resulting intermediate is protonated to yield the final product, 3-(Dimethylamino)-2,2-dimethylpropanal.

Caption: The Alkaline Mannich Reaction for DMDA Synthesis.

Industrial Synthesis Protocol

The following protocol is adapted from established industrial processes and is designed for large-scale production.[6]

Materials:

-

Isobutyraldehyde

-

Formaldehyde (aqueous solution or paraformaldehyde)

-

Dimethylamine (gas or aqueous solution)

Equipment:

-

Pressure-rated reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

Charge the pressure vessel with isobutyraldehyde and formaldehyde.

-

Introduce dimethylamine into the vessel. The pH of the reaction mixture should be maintained between 9 and 11. An excess of dimethylamine can be used to ensure the desired pH.[7]

-

With stirring, heat the mixture to 80-120°C. A pressure of 1.5 to 4 bar will develop.[6]

-

Maintain the reaction at this temperature for 1 to 6 hours. The reaction time is dependent on the temperature.[6]

-

Upon completion, cool the reaction mixture. If an aqueous solution of formaldehyde was used, two phases will form. Separate the organic phase.

-

The crude product is then purified by distillation.

This process typically yields a product with a purity of approximately 98% and a selectivity of around 84%.[6]

Laboratory-Scale Synthesis and Purification

For research and development purposes, the following laboratory-scale procedure can be employed.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde (1.0 eq), paraformaldehyde (1.1 eq), and an aqueous solution of dimethylamine (40%, 1.2 eq).

-

Slowly heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation:

The crude 3-(Dimethylamino)-2,2-dimethylpropanal can be purified by fractional distillation under reduced pressure.[8]

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Carefully heat the crude product in the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 82°C at 88 Torr).

Caption: Laboratory Synthesis and Purification Workflow.

Applications in Pharmaceutical Synthesis

3-(Dimethylamino)-2,2-dimethylpropanal is a valuable intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[6][7] Its bifunctional nature allows for a wide range of subsequent transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the tertiary amine can be quaternized or used to direct further reactions.

While specific examples in peer-reviewed literature are often proprietary, patent literature indicates its use in the preparation of key precursors for more complex molecules. For instance, aminoaldehydes with the neopentyl structure are of significant interest for preparing 3-aminopyridine derivatives, 1,2-dihalopyridazines, benzo-1,3-dioxans, and substituted imidazoles, all of which are common scaffolds in medicinal chemistry.[6]

The corresponding alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, which can be readily synthesized by the reduction of the aldehyde, is also a useful building block in organic synthesis.

Characterization

Confirmation of the structure and purity of synthesized 3-(Dimethylamino)-2,2-dimethylpropanal is crucial. While a publicly available, citable ¹H and ¹³C NMR spectrum for the aldehyde is not readily found, data for the closely related alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, can provide a useful reference for the characteristic signals of the neopentyl and dimethylamino groups.[9] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are also invaluable for its characterization.

Conclusion

3-(Dimethylamino)-2,2-dimethylpropanal is a chemical intermediate of significant value, particularly for its efficient synthesis via an optimized alkaline Mannich reaction. This guide has provided a comprehensive overview of its synthesis, from the mechanistic principles to practical laboratory and industrial protocols. Its well-defined physicochemical and safety profiles, coupled with its versatile reactivity, make it a strategic choice for researchers and drug development professionals aiming to construct complex molecular targets. As the demand for novel pharmaceuticals and specialty chemicals continues to grow, the importance of such well-characterized and accessible building blocks will undoubtedly increase.

References

- US4515986A, Process for preparing 3-dimethylamino-2,2-dimethylpropanal, Google Patents. [URL: https://patents.google.

- EP0046288A1, Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal, Google Patents. [URL: https://patents.google.

- 3-(Dimethylamino)propanal | RUO - Benchchem. [URL: https://www.benchchem.com/product/b145610]

- 3-dimethylamino-2,2-dimethyl-1-propanol(19059-68-8) 13c nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/19059-68-8_13cnmr.htm]

- Fractional Distillation, University of Rochester. [URL: https://www.sas.rochester.

- US7119211B2, Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation, Google Patents. [URL: https://patents.google.

- (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. [URL: https://www.chemway.com/synthesis/850222-40-1.html]

- 1H-NMR, [URL: https://www.chem.ucla.edu/~harding/IGOC/H/H01.pdf]

- 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84921]

- [The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1164163/]

- Mannich Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/mannich-reaction.htm]

- INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 - EPO. [URL: https://data.epo.org/publication-server/document?i=EP2519100&pn=EP2519100&ki=B1&cc=EP]

- 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81770]

- Mannich reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mannich_reaction]

- The Mannich Reaction - ResearchGate. [URL: https://www.researchgate.

- US20100105952A1 - Process for the synthesis of dmapa - Google Patents. [URL: https://patents.google.

- 3-(Dimethylamino)-2,2-dimethylpropanal | 15451-14-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | UAA05968 - Biosynth. [URL: https://www.biosynth.com/p/UAA05968/3-dimethylamino-2-2-dimethyl-1-propanol]

- 3-(Dimethylamino)-2,2-dimethylpropanal | CAS 15451-14-6 | SCBT. [URL: https://www.scbt.com/p/3-dimethylamino-22-dimethylpropanal-15451-14-6]

- 3-DIMETHYLAMINOPROPENAL - Optional[13C NMR] - Chemical Shifts - SpectraBase. [URL: https://spectrabase.com/spectrum/1OJriBWjEG4]

- Mannich Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mannich-reaction.shtm]

- What is Fractional Distillation? - The Chemistry Blog. [URL: https://www.thechemistryblog.

Sources

- 1. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 7. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR spectrum [chemicalbook.com]

The Synthetic Versatility of 3-(Dimethylamino)-2,2-dimethylpropanal: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 3-(Dimethylamino)-2,2-dimethylpropanal, a pivotal building block in modern organic synthesis. With its unique bifunctional nature, combining a sterically hindered aldehyde and a tertiary amine, this molecule offers a versatile platform for the construction of complex molecular architectures. This document will detail its synthesis, spectroscopic characterization, and critically, its role as a precursor in the formation of valuable intermediates for the pharmaceutical and specialty chemical industries. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights for its application in research and development.

Introduction: A Bifunctional Building Block of Strategic Importance

3-(Dimethylamino)-2,2-dimethylpropanal, a Mannich base, is a compound of significant interest for chemists engaged in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure is characterized by a neopentyl framework, which imparts steric hindrance around the aldehyde functionality, and a readily accessible dimethylamino group. This combination of features allows for selective transformations and the introduction of nitrogen-containing moieties into target molecules. The presence of both a nucleophilic amine and an electrophilic aldehyde within the same molecule opens avenues for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, plant growth hormones, fungicides, and herbicides.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 15451-14-6 | |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Appearance | Colorless to Almost colorless clear liquid | TCI America |

| Boiling Point | 82 °C @ 88 Torr | Echemi |

Synthesis: The Mannich Reaction as a Gateway

The primary and most industrially viable route to 3-(Dimethylamino)-2,2-dimethylpropanal is the Mannich reaction. This three-component condensation involves an enolizable aldehyde (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[1][2]

Reaction Mechanism and Causality

The Mannich reaction proceeds through the initial formation of an Eschenmoser's salt-like iminium ion from the reaction of dimethylamine and formaldehyde. This electrophilic species is then attacked by the enol or enolate of isobutyraldehyde. The choice of reaction conditions, particularly pH, is critical for maximizing the yield and selectivity of the desired product.

-

Acidic Conditions: While the classic Mannich reaction is often carried out under acidic conditions to promote iminium ion formation, this can lead to undesirable side reactions, such as the trimerization of isobutyraldehyde.[3]

-

Alkaline Conditions: It has been found that conducting the reaction at a pH of 9 to 11 and elevated temperatures (80-120 °C) provides a more efficient and scalable process, affording the target aminoaldehyde in high purity and yield.[1][4] This approach avoids the need for acid-resistant reactors and simplifies the workup procedure.[3]

Caption: Generalized workflow for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via the Mannich reaction.

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process and provides a robust method for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal.[4]

Materials:

-

Isobutyraldehyde

-

Formaldehyde (aqueous solution or paraformaldehyde)

-

Dimethylamine (gas or aqueous solution)

-

Solvent (e.g., water, or the reaction can be run neat)

Procedure:

-

Charge a pressure vessel with isobutyraldehyde and formaldehyde.

-

Introduce dimethylamine as a gas or aqueous solution while mixing. The molar ratio of the reactants is typically near stoichiometric, though a slight excess of dimethylamine can be used.[4]

-

Adjust the pH of the reaction mixture to between 9 and 11.

-

Heat the mixture to 80-120 °C with stirring. A pressure of 1.5 to 4 bar will develop.[4]

-